molecular formula C6H9NaO3 B6292632 Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate CAS No. 2375195-73-4

Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate

Cat. No.: B6292632
CAS No.: 2375195-73-4
M. Wt: 152.12 g/mol
InChI Key: PPWBOZKLXMVWHV-UHFFFAOYSA-M
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Description

Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate ( 2375195-73-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C6H9NaO3 and a molecular weight of 152.12 g/mol, this sodium salt features a cyclobutane ring core functionalized with both a carboxylate and a hydroxy group, making it a valuable, conformationally constrained building block in organic synthesis . This compound is part of a class of cyclobutane derivatives that are increasingly important in medicinal chemistry and drug discovery. The rigid four-membered ring structure is utilized to introduce specific three-dimensional geometry into molecules, which can enhance binding affinity and improve metabolic stability . Researchers employ this compound and its analogs as key intermediates in the design and synthesis of potential pharmaceutical candidates, including protein degraders and other bioactive molecules . Its structural motifs are common in the exploration of new chemical entities for various therapeutic areas. This product is strictly for professional, industrial, or research laboratory use. It is not intended for diagnostic, therapeutic, medical, or veterinary applications, or for consumer use .

Properties

IUPAC Name

sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBOZKLXMVWHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Cyclic Ketone Esters

This method involves hydrogenating a 3-oxo-3-methylcyclobutane-1-carboxylate ester precursor using transition-metal catalysts. The patent CN107162893A details analogous hydrogenation protocols for linear β-keto esters, achieving ee values >90% with ruthenium complexes. Adapting this to cyclobutane systems involves:

  • Substrate Synthesis : 3-Oxo-3-methylcyclobutane-1-carboxylate esters are prepared via [2+2] cycloaddition of α,β-unsaturated esters with alkenes under UV light.

  • Asymmetric Hydrogenation : Using a ruthenium catalyst (e.g., [RuCl₂(benzene)₂] with chiral diphosphine ligands), the ketone is reduced to the (R)- or (S)-alcohol at 10–20 bar H₂ and 60–80°C.

Key Parameters :

ParameterOptimal RangeImpact on Yield/ee
Catalyst Loading0.0005–0.005 mol ratioHigher loading accelerates kinetics but increases cost
Temperature60–80°CElevated temps improve ee but risk racemization
Hydrogen Pressure10–20 barHigher pressure drives completion

Cyclization Approaches

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a route to the cyclobutane core. For example, Grubbs catalyst-mediated metathesis of dimethyl 3-hydroxy-3-methylhept-1,6-dienoate yields the cyclobutane ester, which is subsequently hydrolyzed.

Dieckmann Condensation

Intramolecular ester condensation of δ-keto diesters forms γ-lactones, which can be ring-opened to yield cyclobutane carboxylates. This method requires strict temperature control (0–10°C) to avoid side reactions.

Hydrolysis and Salt Formation

The ester intermediate is saponified to the sodium salt under alkaline conditions:

Alkaline Hydrolysis

  • Conditions : 0–10°C, 2–12 hr reaction with NaOH/KOH.

  • Workup : Activated carbon decolorization, ion-exchange resin treatment, and crystallization yield >85% pure product.

Representative Data :

Ester Starting MaterialBase UsedYield (%)ee (%)
Methyl esterNaOH85.091.5
Ethyl esterKOH88.292.8

Industrial Production Considerations

Scale-up challenges include catalyst recycling and waste minimization. The patent CN107162893A highlights:

  • Catalyst Recovery : Ruthenium complexes are filtered and regenerated, reducing costs by 30%.

  • Solvent Recycling : Methanol from vacuum distillation is reused, aligning with green chemistry principles .

Scientific Research Applications

Chemistry: Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various medical conditions, including metabolic disorders and inflammation.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclobutane ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylate Derivatives

The following tables and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups CAS Number Source
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate C₆H₉NaO₃ 152.12* 3-hydroxy, 3-methyl, sodium salt Carboxylate, hydroxyl, methyl N/A Target
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₇H₁₂O₃ 144.17 3-hydroxymethyl, methyl ester Ester, hydroxymethyl 89941-55-9
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₃ 198.14 3-hydroxy, 3-trifluoromethyl, methyl ester Ester, hydroxyl, trifluoromethyl 1392803-31-4
Methyl 3-oxocyclobutane-1-carboxylate C₆H₈O₃ 128.13 3-oxo, methyl ester Ester, ketone 695-95-4
Methyl 3,3-dimethylcyclobutane-1-carboxylate C₈H₁₄O₂ 142.20 3,3-dimethyl, methyl ester Ester, dimethyl 3854-83-9
Cyclobutanecarboxylic acid, 3-methylene-, methyl ester C₇H₁₀O₂ 126.15 3-methylene, methyl ester Ester, alkene 15963-40-3

*Calculated based on parent acid (C₆H₁₀O₃) with sodium substitution.

Key Structural Insights:

  • Sodium Salt vs. Esters : The ionic carboxylate group in the target compound enhances hydrophilicity compared to methyl/ethyl esters, which are more lipophilic .
  • Hydroxyl/Hydroxymethyl (in ): Facilitate hydrogen bonding, improving solubility and interaction with biological targets. Oxo Group (in ): Increases electrophilicity, making the compound reactive in ketone-specific reactions.

Key Physicochemical Insights:

  • Stability : Compounds with trifluoromethyl or methylene groups (e.g., ) may require refrigeration (2–8°C) to prevent decomposition.
  • Purity : High-purity analogs (≥97%) are prioritized for synthetic applications to minimize side reactions .

Table 3: Functional and Application Differences

Compound Name Key Applications Reactivity Notes Source
This compound Potential drug intermediate, aqueous-phase catalysis Ionic nature enables solubility in polar solvents. Target
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate Fluorinated building block for agrochemicals Trifluoromethyl enhances stability
Methyl 3-oxocyclobutane-1-carboxylate Ketone-based synthesis (e.g., aldol reactions) Oxo group participates in nucleophilic additions
Cyclobutanecarboxylic acid, 3-methylene-, methyl ester Polymer/materials science Methylene group enables polymerization

Application Insights:

  • Pharmaceutical Relevance : Hydroxyl and carboxylate groups (target compound) are common in bioactive molecules, suggesting utility in drug design.
  • Material Science: Methylene-substituted esters (e.g., ) may serve as monomers for cyclobutane-containing polymers.

Biological Activity

Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is a compound with significant biological activity, primarily due to its unique structural features and functional groups. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H10NaO3C_6H_{10}NaO_3 and a molecular weight of approximately 144.17 g/mol. The compound features a cyclobutane ring with a hydroxyl group and a carboxylate functional group, which contribute to its reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC₆H₉NaO₃
Molecular Weight144.17 g/mol
Functional GroupsHydroxyl, Carboxylate
Structural FeaturesCyclobutane Ring

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its hydroxyl and carboxylate groups enable it to form hydrogen bonds, potentially modulating enzyme activities.

Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell function and behavior. This interaction may lead to changes in gene expression and cellular responses.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a natural antimicrobial agent.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential application in developing new antimicrobial agents.

Case Study: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound using an animal model of arthritis. The results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound, indicating its potential for treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 1-methylcyclobutane-1-carboxylateC₆H₁₀O₂Lacks hydroxyl group
Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylateC₇H₁₂O₃Similar structure but different substituents
Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylateC₈H₁₄O₃Additional hydroxymethyl group

The presence of both hydroxyl and carboxylate groups in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves two stages:

Esterification : Cyclobutanone derivatives are esterified using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux conditions to form methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate .

Hydrolysis : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylate salt, followed by ion exchange to isolate the sodium form.

  • Critical Parameters : Temperature control during cyclization (~80–100°C), stoichiometric ratios of trifluoromethylating agents (if applicable), and pH adjustment during hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring conformation (e.g., hydroxy and methyl group coupling patterns) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (O-H stretch at ~3200–3600 cm⁻¹, carboxylate C=O at ~1600–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for sodium adduct detection) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity and resolves synthetic byproducts (C18 column, acetonitrile/water mobile phase) .

Q. How do the hydroxy and methyl groups influence the compound’s physicochemical properties?

  • Key Effects :

  • Hydrogen Bonding : The hydroxy group enhances solubility in polar solvents and facilitates interactions with biological targets (e.g., enzymes) .
  • Steric Hindrance : The methyl group restricts conformational flexibility of the cyclobutane ring, impacting reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts (e.g., H₂SO₄ vs. HCl)?

  • Methodological Approach :

Kinetic Studies : Compare reaction rates under controlled conditions (temperature, solvent) to identify catalyst-specific activation energies .

Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-oxidation products) that may reduce yields with certain catalysts .

Computational Modeling : Density Functional Theory (DFT) simulations predict catalyst interactions with the cyclobutane ring, guiding optimal selection .

Q. What challenges arise in elucidating the three-dimensional structure of this compound, and how can they be addressed?

  • Structural Challenges :

  • Ring Strain : Cyclobutane’s square geometry induces angle strain, complicating X-ray crystallography.
  • Solution : Use low-temperature crystallography or synchrotron radiation to improve diffraction quality. Alternatively, employ NOESY NMR to infer spatial proximity of substituents .
    • Advanced Techniques : Pair experimental data with molecular dynamics simulations to model conformational preferences .

Q. What strategies optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Design of Experiments (DOE) :

  • Variables : Test solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst loading .
  • Response Surface Methodology (RSM) : Statistically identify optimal parameters for maximizing yield and purity .
    • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

Data Interpretation and Application

Q. How does the sodium carboxylate form enhance biological activity compared to its ester precursors?

  • Mechanistic Insight : The carboxylate group improves water solubility and bioavailability, enabling stronger ionic interactions with target proteins (e.g., enzyme active sites) .
  • Validation : Compare IC₅₀ values of the sodium salt versus methyl ester in enzyme inhibition assays .

Q. What synthetic modifications can stabilize the cyclobutane ring for in vivo applications?

  • Approaches :

  • Protective Groups : Temporarily mask the hydroxy group with acetyl or silyl ethers during reactive steps .
  • Ring Functionalization : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce ring strain .

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